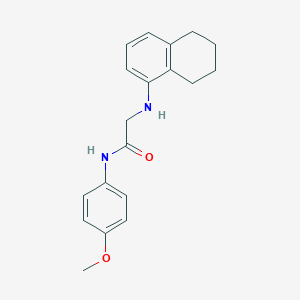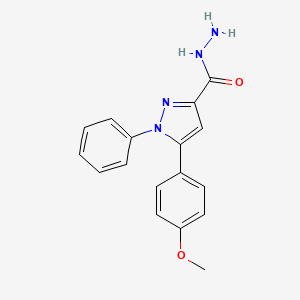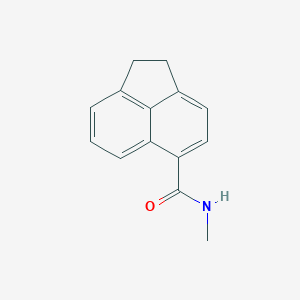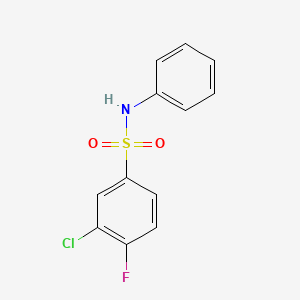![molecular formula C18H16N4O4 B7467118 [2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)
[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indazole-3-carboxylate and has been synthesized using multiple methods.
Wirkmechanismus
The mechanism of action of [2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, this compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, this compound has been found to exhibit antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using [2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate in lab experiments is its potent activity against cancer cells. This compound can be used to develop new drugs for the treatment of various types of cancer. Additionally, this compound exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on [2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate. One of the significant future directions is the development of new drugs based on this compound for the treatment of various types of cancer. Additionally, the use of this compound in the development of new materials such as polymers and nanoparticles can be explored. Moreover, the potential use of this compound in the treatment of various inflammatory diseases needs to be further investigated.
Synthesemethoden
The synthesis of [2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate has been achieved using various methods. One such method involves the reaction between 2-(4-aminophenyl)acetic acid and 1H-indazole-3-carboxylic acid in the presence of coupling agents such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Another method involves the reaction between 2-(4-aminophenyl)acetic acid and 1H-indazole-3-carboxylic acid in the presence of N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC). The yield of the compound varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate has potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs. Studies have shown that this compound exhibits potent activity against cancer cells by inhibiting the growth of tumor cells. It has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been used in the development of new materials such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-11(23)19-12-6-8-13(9-7-12)20-16(24)10-26-18(25)17-14-4-2-3-5-15(14)21-22-17/h2-9H,10H2,1H3,(H,19,23)(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFSDFXOVDNBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7467036.png)

![[2-(4-bromo-3-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467053.png)
![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B7467059.png)

![Cyclopropyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7467068.png)
![[2-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467078.png)
![[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467096.png)
![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467103.png)

![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)

